8-Chloro-9h-purine

Übersicht

Beschreibung

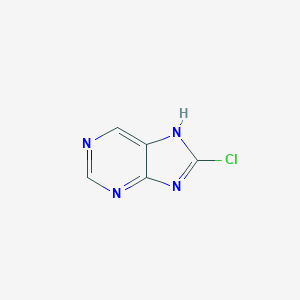

8-Chloro-9H-purine is a chlorinated derivative of purine, a fundamental heterocyclic compound that forms the backbone of many biologically significant molecules, including DNA and RNA

Wirkmechanismus

Target of Action

8-Chloro-9h-purine, a derivative of purine, primarily targets the Tobacco Mosaic Virus (TMV) coat protein (TMV-CP) . The TMV-CP is crucial for the virus’s infective ability, making it an attractive target for antiviral agents .

Mode of Action

The compound interacts with its target by forming hydrogen bonds with the amino-acid residues of TMV-CP . This interaction disrupts the integrity of TMV particles, thereby inhibiting the virus’s infective ability .

Biochemical Pathways

Impaired purine metabolism is associated with the progression of various diseases, including cancer . Therefore, it’s plausible that this compound may influence these pathways.

Pharmacokinetics

Similar purine derivatives, such as nelarabine, are known to be demethoxylated to their active forms by enzymes like adenosine deaminase in the blood . These active forms are then transported into cells via nucleoside transporters

Result of Action

The primary result of this compound’s action is the inhibition of the infective ability of TMV . By disrupting the integrity of TMV particles, the compound effectively prevents the virus from causing infection .

Biochemische Analyse

Biochemical Properties

It is known that purines interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Purine derivatives have been shown to have cytotoxic effects on various cancer cell lines

Molecular Mechanism

Purine derivatives have been shown to have anticancer activities, potentially through interactions with targeted receptor proteins

Temporal Effects in Laboratory Settings

Purine derivatives have been shown to have cytotoxic effects on various cancer cell lines

Metabolic Pathways

Purine metabolism affects a broad range of cellular processes, including energy production and DNA/RNA synthesis

Subcellular Localization

Some purine transporters have been found to be localized to the endoplasmic reticulum

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-9H-purine typically involves the chlorination of purine. One common method includes the reaction of purine with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar chlorination processes but optimized for larger batches. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is often achieved through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Chloro-9H-purine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: While less common, the purine ring can undergo oxidation or reduction under specific conditions.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

Substitution Products: Depending on the nucleophile, products can include 8-alkoxy-9H-purines, 8-thio-9H-purines, or 8-amino-9H-purines.

Oxidation Products: Oxidized derivatives of the purine ring.

Cyclized Products: Fused heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

8-Chloro-9H-purine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

Biology: Studied for its potential interactions with nucleic acids and proteins.

Medicine: Investigated for its antitumor and antiviral properties. It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and dyes.

Vergleich Mit ähnlichen Verbindungen

6-Chloropurine: Another chlorinated purine with similar reactivity but different biological activity.

8-Bromopurine: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

9-Methylpurine: A methylated derivative with distinct chemical properties.

Uniqueness: 8-Chloro-9H-purine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other chlorinated purines. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in synthetic chemistry.

Biologische Aktivität

8-Chloro-9H-purine (8-Cl-9H-purine) is a chlorinated derivative of purine that has garnered attention in the fields of medicinal chemistry and molecular biology due to its unique structural modifications and biological activities. This article provides a comprehensive overview of the biological activity of 8-Cl-9H-purine, including its mechanisms of action, pharmacological effects, and potential applications.

This compound has the molecular formula CHClN and a molecular weight of 175.57 g/mol. The presence of a chlorine atom at the 8-position of the purine ring significantly alters its chemical properties, enhancing its potential interactions with various biological targets.

The biological activity of 8-Cl-9H-purine is primarily attributed to its ability to interact with enzymes and receptors involved in purine metabolism. Studies have indicated that 8-Cl-9H-purine can serve as a biochemical tool to investigate purine metabolism and related enzymatic processes. For instance, it has been utilized to study adenosine deaminase, an enzyme critical for purine catabolism.

Pharmacological Effects

Research has highlighted several pharmacological actions associated with 8-Cl-9H-purine:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as adenosine deaminase, which plays a vital role in regulating adenosine levels in tissues. This inhibition can lead to increased concentrations of adenosine, which may have therapeutic implications in conditions like ischemia and inflammation .

- Antiproliferative Properties : In vitro studies have demonstrated that certain derivatives of 8-Cl-9H-purine exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from 8-Cl-9H-purine have been tested against Jurkat and K562 leukemia cells, showing potential for inducing apoptosis through mechanisms involving cell cycle arrest and caspase activation .

- Selective Binding : The compound has been explored for its binding affinity to specific receptors, including cannabinoid receptors, where it exhibits selectivity that could be beneficial for developing treatments targeting the endocannabinoid system .

Study on Adenosine Deaminase Inhibition

A pivotal study published in the Journal of Biological Chemistry investigated the effects of 8-Cl-9H-purine on adenosine deaminase activity. The findings indicated that 8-Cl-9H-purine acts as a competitive inhibitor, leading to increased levels of adenosine in cellular environments, which could be advantageous in therapeutic contexts such as enhancing cardioprotection during ischemic events.

Anticancer Activity

Another significant research effort focused on the antiproliferative effects of 8-Cl-9H-purine derivatives against leukemia cell lines. The study revealed that these derivatives induced apoptosis through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .

Applications and Future Directions

The unique properties of this compound make it a promising candidate for further research in several areas:

- Drug Development : Its ability to modulate purine metabolism presents opportunities for developing drugs targeting metabolic disorders and cancers.

- Biochemical Research : As a tool for studying purine metabolism, it can help elucidate the roles of various enzymes and pathways in health and disease.

- Therapeutic Uses : The modulation of adenosine levels through 8-Cl-9H-purine could be explored for therapeutic interventions in conditions like heart disease, cancer, and inflammatory disorders.

Eigenschaften

IUPAC Name |

8-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCWUHVQEGPLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282723 | |

| Record name | 8-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17587-87-0 | |

| Record name | 17587-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.